An In-depth Technical Guide to 1,8-Octanedithiol: Properties, Protocols, and Applications
An In-depth Technical Guide to 1,8-Octanedithiol: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical and physical properties of 1,8-Octanedithiol (ODT). It includes detailed experimental protocols for its synthesis, purification, and application in forming self-assembled monolayers (SAMs), a technique with significant implications in surface chemistry, nanotechnology, and biosensor development.
Core Chemical and Physical Properties
1,8-Octanedithiol is a linear alkanedithiol that is frequently utilized in surface science and materials chemistry. Its two terminal thiol (-SH) groups allow it to act as a versatile linker, capable of binding to metal surfaces, particularly gold, to form highly ordered self-assembled monolayers (SAMs).[1] This property makes it a valuable component in the fabrication of electronic devices, sensors, and platforms for studying molecular interactions.
Table 1: General and Physical Properties of 1,8-Octanedithiol
| Property | Value |
| IUPAC Name | octane-1,8-dithiol |
| Synonyms | 1,8-Dimercaptooctane, Octamethylene dimercaptan |
| CAS Number | 1191-62-4 |
| Molecular Formula | C₈H₁₈S₂ |
| Molecular Weight | 178.36 g/mol |
| Appearance | Colorless to pale yellow liquid with a strong stench |
| Density | 0.97 g/mL at 25 °C[1] |
| Boiling Point | 269-270 °C[1] |
| Melting Point | 0.9 °C[2] |
| Flash Point | 113 °C (235.4 °F) - closed cup[1] |
| Refractive Index (n20/D) | 1.505[1] |
| Solubility | Insoluble in water; soluble in most organic solvents.[2][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of 1,8-Octanedithiol.
Table 2: Key Spectroscopic Data for 1,8-Octanedithiol
| Technique | Expected Peaks / Features |
| ¹H NMR | ~2.5 ppm (quartet): Methylene protons (-CH₂-) adjacent to the thiol groups (S-CH₂-). ~1.6 ppm (quintet): Methylene protons (-CH₂-) beta to the thiol groups. ~1.3-1.4 ppm (multiplet): Methylene protons of the central alkyl chain. ~1.3 ppm (triplet): Thiol protons (-SH). The integration of this peak corresponds to 2H. |
| ¹³C NMR | Signals for the four chemically non-equivalent carbon atoms in the symmetric molecule. The carbon attached to the sulfur (C-S) would be the most downfield among the aliphatic carbons. |
| IR Spectroscopy | ~2550 cm⁻¹ (weak): S-H stretching vibration, characteristic of the thiol functional group. ~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain. ~1465 cm⁻¹: C-H bending vibrations. |
| Mass Spectrometry | Molecular Ion Peak (M⁺): m/z = 178. Fragmentation Pattern: Characteristic loss of thiol groups and fragmentation of the alkyl chain. |
Experimental Protocols
The following sections detail methodologies for the synthesis, purification, and a key application of 1,8-Octanedithiol.
A common and effective method for synthesizing dithiols is from the corresponding diol. The following is a two-step protocol for the synthesis of 1,8-Octanedithiol from 1,8-Octanediol.
Step 1: Conversion of 1,8-Octanediol to 1,8-Dibromooctane This step involves the conversion of the hydroxyl groups of the diol to a better leaving group, such as a bromide, using a reagent like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).
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Materials: 1,8-Octanediol, 48% Hydrobromic acid, Sulfuric acid (concentrated), Toluene, Sodium bicarbonate solution (saturated), Anhydrous magnesium sulfate.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser, add 1,8-Octanediol and an excess of 48% hydrobromic acid.
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Slowly add concentrated sulfuric acid as a catalyst.
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Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
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Extract the aqueous layer with toluene or another suitable organic solvent.
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Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,8-dibromooctane.
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Step 2: Conversion of 1,8-Dibromooctane to 1,8-Octanedithiol This is a nucleophilic substitution reaction where the bromide ions are replaced by hydrosulfide groups using thiourea, followed by hydrolysis.
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Materials: 1,8-Dibromooctane, Thiourea, Ethanol, Sodium hydroxide, Hydrochloric acid, Diethyl ether.
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Procedure:
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Dissolve 1,8-dibromooctane and a stoichiometric excess of thiourea in ethanol in a round-bottom flask.
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Reflux the mixture for several hours to form the thiouronium salt intermediate.
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After cooling, add a solution of sodium hydroxide and reflux the mixture again to hydrolyze the intermediate.
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Cool the reaction mixture and acidify with hydrochloric acid.
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Extract the product into diethyl ether.
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Wash the ether layer with water and brine, then dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to obtain crude 1,8-Octanedithiol.
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Due to its high boiling point, the most effective method for purifying 1,8-Octanedithiol is vacuum distillation.
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Equipment: Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum pump with a cold trap), heating mantle, and pressure gauge.
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Procedure:
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Place the crude 1,8-Octanedithiol into the distillation flask.
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Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.
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Begin to evacuate the system slowly to the desired pressure. A pressure of a few mmHg is typically required.
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Once the vacuum is stable, begin to heat the distillation flask gently.
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Collect the fraction that distills at the expected boiling point for the given pressure. For reference, the boiling point is 142 °C at 30 mmHg.[2]
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Discard the initial lower-boiling fraction and the high-boiling residue.
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The collected fraction should be pure 1,8-Octanedithiol. Purity can be confirmed by GC-MS or NMR spectroscopy.
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This protocol outlines the standard procedure for creating a high-quality 1,8-Octanedithiol SAM on a gold substrate.[4][5] A clean environment is critical for this process.
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Materials: Gold-coated substrate (e.g., gold on mica or silicon), 1,8-Octanedithiol, 200-proof ethanol, Tweezers, Glass or polypropylene containers, Dry nitrogen gas.
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Procedure:
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Substrate Cleaning: Thoroughly clean the gold substrate. This can be achieved by UV/ozone treatment, piranha solution wash (use with extreme caution), or rinsing with high-purity ethanol followed by drying under a stream of nitrogen.
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Solution Preparation: Prepare a dilute solution of 1,8-Octanedithiol in 200-proof ethanol. A typical concentration is in the range of 1-10 mM.
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Immersion: Using clean tweezers, fully immerse the gold substrate into the thiol solution in a clean container.
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Incubation: Seal the container to minimize solvent evaporation and exposure to atmospheric contaminants. It is good practice to backfill the container with dry nitrogen.[5] Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.
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Rinsing: After incubation, remove the substrate from the solution with tweezers. Rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.[5]
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Drying: Dry the substrate with a gentle stream of dry nitrogen gas.[5]
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Storage: Store the prepared SAM-coated substrate in a clean, dry environment, such as a desiccator or under nitrogen, until further use.
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Mandatory Visualizations
Caption: A flowchart illustrating the two-stage synthesis and subsequent purification of 1,8-Octanedithiol.
Caption: Step-by-step experimental workflow for creating a 1,8-Octanedithiol SAM on a gold surface.
Safety and Handling
1,8-Octanedithiol is harmful if swallowed and is characterized by a strong, unpleasant odor (stench).[1]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[1] All handling should be performed in a well-ventilated chemical fume hood.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.
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Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases. Keep the container tightly closed.
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Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
This guide serves as a foundational resource for professionals working with 1,8-Octanedithiol. By providing clear, actionable data and protocols, it aims to facilitate high-quality research and development in the chemical and pharmaceutical sciences.
